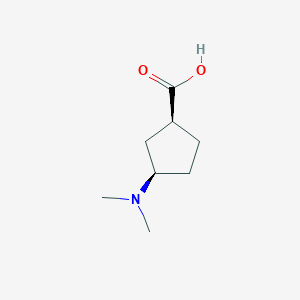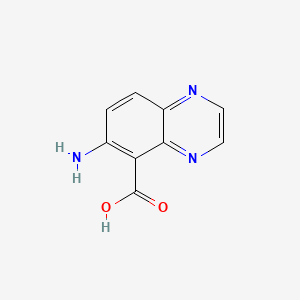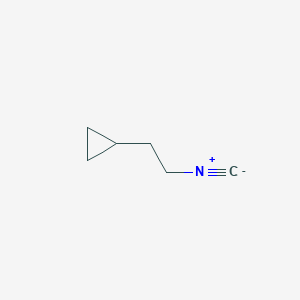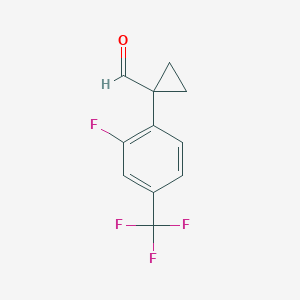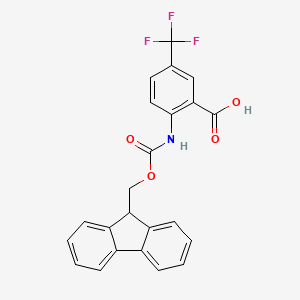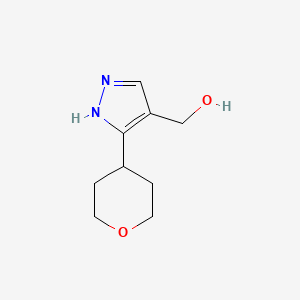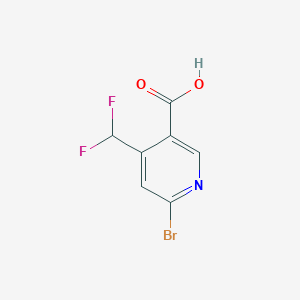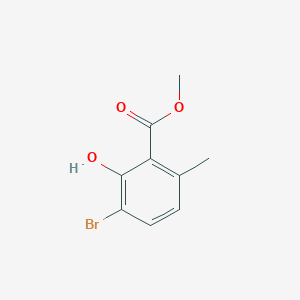![molecular formula C10H19N B13584330 Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
Spiro[3.6]decan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3.6]decan-2-amine: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including spiro[3.6]decan-2-amine, often involves cyclization reactions. One common method is the one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid, catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene . This method yields high efficiency and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves metal-catalyzed synthesis and cyclization reactions . The use of heterogeneous catalysts, such as MCM-41-supported Schiff base, allows for the recycling and reuse of catalysts, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[3.6]decan-2-amine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Spiro[3.6]decan-2-amine is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, spirocyclic compounds are studied for their potential as enzyme inhibitors and receptor modulators. Their rigid structure can enhance binding affinity and selectivity .
Medicine: this compound and related compounds are investigated for their potential therapeutic applications, including as antibacterial, antiviral, and anticancer agents . Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, spirocyclic compounds are used in the production of polymers and advanced materials. Their stability and unique properties make them suitable for various applications, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of spiro[3.6]decan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, inhibiting or modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spirobarbiturates: Spirocyclic compounds with sedative and hypnotic activity.
Uniqueness: Spiro[3.6]decan-2-amine is unique due to its specific ring size and the presence of an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
spiro[3.6]decan-2-amine |
InChI |
InChI=1S/C10H19N/c11-9-7-10(8-9)5-3-1-2-4-6-10/h9H,1-8,11H2 |
Clé InChI |
GUGXXURQIJVSRF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
